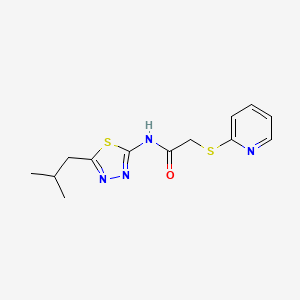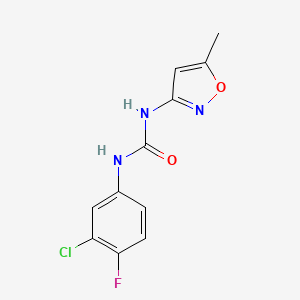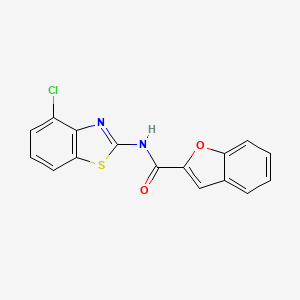
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide (hereafter referred to as IBTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Aplicaciones Científicas De Investigación
IBTPA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. IBTPA has also been shown to possess antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of IBTPA is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. IBTPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
IBTPA has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, IBTPA has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. IBTPA has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using IBTPA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species without causing significant toxicity. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using IBTPA in lab experiments is its limited solubility in water, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of IBTPA. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of IBTPA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, IBTPA is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and reactive oxygen species, as well as the activation of the caspase pathway. IBTPA has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of IBTPA involves the reaction of 2-pyridinethiol with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride. The product is then treated with chloroacetic acid to yield IBTPA. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-9(2)7-12-16-17-13(20-12)15-10(18)8-19-11-5-3-4-6-14-11/h3-6,9H,7-8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZQDZYAGFRMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)

![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)


![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
